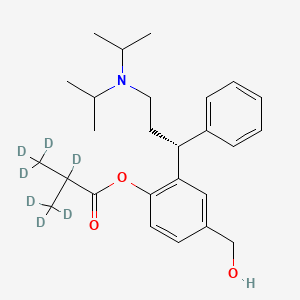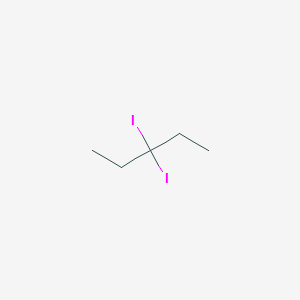
3,3-Diiodopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diiodopentane: is an organic compound with the molecular formula C5H10I2 It is a derivative of pentane where two iodine atoms are substituted at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Diiodopentane can be synthesized through the iodination of pentane derivatives. One common method involves the reaction of 3-pentanol with iodine and phosphorus triiodide. The reaction proceeds as follows: [ \text{C5H11OH} + \text{I2} + \text{PI3} \rightarrow \text{C5H10I2} + \text{H3PO3} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diiodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form pentane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 3-pentanol.
Reduction: Pentane.
Elimination: 3-iodopent-2-ene.
Applications De Recherche Scientifique
3,3-Diiodopentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes suitable for tracing biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-diiodopentane in chemical reactions involves the cleavage of carbon-iodine bonds, which can be facilitated by nucleophiles or reducing agents. The iodine atoms act as leaving groups, allowing for the formation of new bonds and the generation of different products. In biological systems, iodinated compounds can interact with specific enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
3,3-Dibromopentane: Similar structure but with bromine atoms instead of iodine.
3,3-Dichloropentane: Contains chlorine atoms instead of iodine.
3,3-Difluoropentane: Fluorine atoms replace the iodine atoms.
Uniqueness: 3,3-Diiodopentane is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties, making it suitable for specific applications that other halogenated pentanes may not be able to fulfill.
Propriétés
Numéro CAS |
66688-39-9 |
|---|---|
Formule moléculaire |
C5H10I2 |
Poids moléculaire |
323.94 g/mol |
Nom IUPAC |
3,3-diiodopentane |
InChI |
InChI=1S/C5H10I2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |
Clé InChI |
MORAJFQPKBZENL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


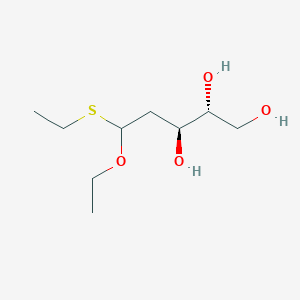
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
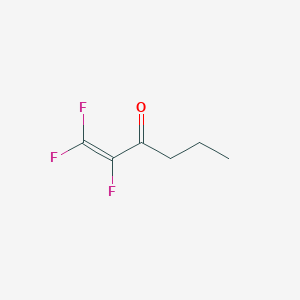
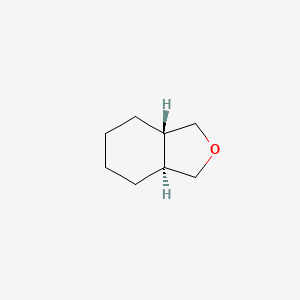

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
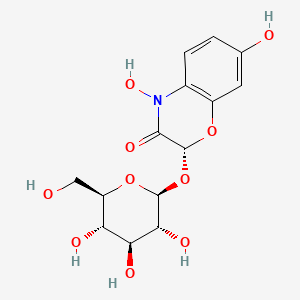
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
